An In-depth Technical Guide to the Structure Elucidation of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate
An In-depth Technical Guide to the Structure Elucidation of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Structural Certainty
In the realm of steroid chemistry, where subtle stereochemical changes can drastically alter biological activity, the unambiguous determination of a molecule's structure is paramount. This guide provides a comprehensive, multi-spectroscopic walkthrough for the structure elucidation of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate. As a Senior Application Scientist, my approach is not merely to present data, but to build a logical, self-validating case for the structure, explaining the causality behind each analytical step. We will integrate data from Mass Spectrometry, UV-Visible, Infrared, and a full suite of Nuclear Magnetic Resonance experiments to assemble the molecular puzzle, piece by piece.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
Before any advanced spectroscopy, a foundational analysis provides a critical roadmap. The compound is identified as 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate, with the molecular formula C₂₅H₃₄O₅ and a molecular weight of 414.53 g/mol .[1][2]
A calculation of the Degrees of Unsaturation (DoU) offers the first glimpse into the molecule's cyclic and unsaturated nature.
-
Formula: DoU = C + 1 - (H/2)
-
Calculation: DoU = 25 + 1 - (34 / 2) = 26 - 17 = 9
These nine degrees of unsaturation are logically accounted for by the proposed structure:
-
4 from the tetracyclic pregnane steroid core.
-
2 from the conjugated diene system (pregna-3,5-dien).
-
1 from the ketone at C-20 (-one).
-
2 from the two acetate groups (-diacetate), each containing a carbonyl group.
This initial calculation provides strong preliminary support for the named structure.
Mass Spectrometry: Confirming Mass and Probing Fragmentation
Mass spectrometry (MS) serves two primary functions: to confirm the exact molecular weight and to reveal fragmentation patterns that act as structural fingerprints.[3][4] For a molecule of this nature, soft ionization techniques are preferred to minimize excessive fragmentation and preserve the molecular ion.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Mode: Employ Electrospray Ionization (ESI) in positive ion mode. This is expected to generate the protonated molecule [M+H]⁺.
-
Analysis: Analyze using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.
Data Interpretation
The primary goal is to confirm the elemental composition. The calculated exact mass for [C₂₅H₃₄O₅+H]⁺ is 415.2428. An observed mass within a narrow tolerance (e.g., ± 5 ppm) provides high confidence in the molecular formula.
Further analysis of the tandem MS (MS/MS) fragmentation spectrum reveals key structural motifs. Steroids exhibit characteristic fragmentation pathways, and for this compound, the loss of the acetate groups is expected to be prominent.[5][6]
| Observed m/z (Expected) | Fragment | Inference |
| 415.2428 | [M+H]⁺ | Molecular ion confirms the molecular weight. |
| 355.2217 | [M+H - C₂H₄O₂]⁺ | Loss of a molecule of acetic acid (60.02 Da), a common fragmentation for acetate esters. |
| 313.2111 | [M+H - C₂H₄O₂ - C₂H₂O]⁺ | Subsequent loss of ketene (42.01 Da) from the second acetate group. |
| 295.1904 | [M+H - 2(C₂H₄O₂)]⁺ | Loss of two molecules of acetic acid (120.04 Da), indicating the presence of two acetate groups. |
These fragmentation patterns provide strong, self-validating evidence for a pregnane skeleton containing two acetate functional groups.
UV-Visible Spectroscopy: Characterizing the Chromophore
The conjugated pregna-3,5-diene system constitutes a distinct chromophore, which can be identified by UV-Visible spectroscopy. The wavelength of maximum absorbance (λmax) is characteristic of the extent and substitution of the conjugated system.[7][8]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol.
-
Analysis: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.
Data Interpretation
The presence of the heteroannular diene in the B-ring of the steroid is expected to result in a strong π → π* transition.[9][10] The λmax can be predicted using the Woodward-Fieser rules:
-
Base Value (Heteroannular Diene): 214 nm
-
Ring Residue Substituents (C-4, C-7, C-10): 3 x 5 nm = +15 nm
-
Exocyclic Double Bond (C-5 to Ring A): +5 nm
-
-OR group at C-3 (enol acetate): +6 nm
-
Predicted λmax: ~240 nm
A strong absorption maximum observed experimentally around 240 nm would provide definitive evidence for the 3,5-diene system, corroborating the structural hypothesis.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the specific functional groups present in the molecule, particularly the distinct carbonyl environments.[11]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The spectrum can be acquired from a neat solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Analysis: Scan the mid-IR range (4000-400 cm⁻¹).
Data Interpretation
The IR spectrum is expected to display several characteristic absorption bands. The carbonyl (C=O) stretching region is particularly informative.
| Frequency Range (cm⁻¹) | Vibration | Functional Group Assignment |
| ~1758 | C=O Stretch | Enol Acetate Ester (at C-3) |
| ~1735 | C=O Stretch | Tertiary Acetate Ester (at C-17) |
| ~1710 | C=O Stretch | Aliphatic Ketone (at C-20)[12] |
| ~1650, ~1605 | C=C Stretch | Conjugated Diene (at C-3/C-4 and C-5/C-6) |
| ~1240, ~1210 | C-O Stretch | Acetate Esters |
The presence of three distinct carbonyl absorptions at these characteristic frequencies provides compelling evidence for the three different C=O environments: an enol ester, a standard aliphatic ester, and an aliphatic ketone. The C=C stretching bands further confirm the diene system.
Nuclear Magnetic Resonance: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework and its connectivity.[13][14][15] A comprehensive suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Experiments: Acquire the following spectra on a high-field NMR spectrometer (≥400 MHz):
-
¹H NMR
-
¹³C{¹H} NMR
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Workflow for NMR Data Integration
The following diagram illustrates the logical workflow for integrating the various NMR datasets to build the final structure.
Caption: Logical workflow for NMR-based structure elucidation.
Key NMR Data Interpretation
¹H and ¹³C Assignments: The HSQC experiment allows for the direct correlation of proton and carbon signals. The following table summarizes the key expected chemical shifts.
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Key HMBC Correlations (from Proton) |
| C-3 | ~141.0 | - | - | - |
| C-4 | ~118.5 | ~5.7 | s | C-2, C-5, C-6, C-10, C-3 OAc C=O |
| C-5 | ~149.0 | - | - | - |
| C-6 | ~124.0 | ~5.5 | d | C-4, C-5, C-7, C-8, C-10 |
| C-17 | ~95.0 | - | - | - |
| C-18 | ~14.0 | ~0.8 | s | C-12, C-13, C-14, C-17 |
| C-19 | ~19.0 | ~1.1 | s | C-1, C-5, C-9, C-10 |
| C-20 | ~209.0 | - | - | - |
| C-21 | ~31.5 | ~2.1 | s | C-17, C-20 |
| C-3 OAc | ~169.0 (C=O) | ~2.15 (CH₃) | s | C-3 (from CH₃) |
| C-17 OAc | ~170.5 (C=O) | ~2.05 (CH₃) | s | C-17 (from CH₃) |
Connectivity from 2D NMR:
-
COSY: Will reveal the proton coupling networks within the A, B, C, and D rings, allowing for sequential assignment of adjacent protons (e.g., H-6 → H-7 → H-8).
-
HMBC: This is the crucial experiment for connecting the pieces. It establishes long-range (2- and 3-bond) correlations, bridging non-protonated carbons and linking different spin systems. The diagram below highlights the most critical HMBC correlations that unambiguously confirm the global structure.
Caption: Key HMBC correlations confirming the steroid core connectivity.
The correlation from the C-19 methyl protons to the olefinic C-5 and quaternary C-10, combined with the correlation from the C-18 methyl protons to the quaternary C-13 and C-17, firmly establishes the A/B and C/D ring fusion. Crucially, the correlations from the C-21 methyl protons to both C-17 and the C-20 ketone, and from the C-17 acetate methyl protons to C-17, confirm the substitution pattern on the D-ring.
Conclusion: A Unified and Self-Validating Structural Assignment
The structure of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate is unequivocally confirmed through the systematic integration of multiple, orthogonal analytical techniques.
-
HRMS established the correct elemental composition.
-
UV-Vis Spectroscopy confirmed the presence and nature of the conjugated diene system.
-
IR Spectroscopy identified all key functional groups and their distinct chemical environments.
-
A full suite of NMR experiments provided the definitive, high-resolution map of the molecular framework, with COSY defining intra-ring connectivity and HMBC assembling the complete structure.
Each piece of data corroborates the others, forming a self-validating system that leaves no ambiguity. This rigorous, evidence-based approach exemplifies the standard of scientific integrity required in modern chemical and pharmaceutical research.
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